molecular formula C15H10F2 B1390567 9-(Difluoromethyl)phenanthrene CAS No. 1186195-18-5

9-(Difluoromethyl)phenanthrene

Cat. No.: B1390567
CAS No.: 1186195-18-5
M. Wt: 228.24 g/mol
InChI Key: MHDIZQVBSLSBJO-UHFFFAOYSA-N
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Description

9-(Difluoromethyl)phenanthrene is a highly fluorinated derivative of phenanthrene, a common polycyclic aromatic hydrocarbon found in fossil fuels and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Difluoromethyl)phenanthrene typically involves the difluoromethylation of phenanthrene derivatives. One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the difluoromethyl group to the phenanthrene core . This process often involves the use of difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts. These methods are designed to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 9-(Difluoromethyl)phenanthrene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketal structures from phenanthrene derivatives.

    Reduction: Although specific reduction reactions for this compound are less documented, general reduction methods for phenanthrene derivatives can be applied.

    Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or other oxidizing agents can be used under controlled conditions.

    Substitution: Various difluoromethylation reagents are employed, often in the presence of metal catalysts.

Major Products: The major products formed from these reactions include difluoromethylated phenanthrene derivatives and other functionalized phenanthrene compounds .

Scientific Research Applications

9-(Difluoromethyl)phenanthrene has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.

    Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(Difluoromethyl)phenanthrene involves its ability to act as a hydrogen-bond donor, which is enhanced by the presence of the difluoromethyl group . This property allows it to interact with various molecular targets and pathways, making it a valuable compound in both chemical and biological research .

Comparison with Similar Compounds

    9-Hydroxyphenanthrene: An important derivative of phenanthrene used in organic synthesis and material chemistry.

    9-Aminophenanthrene: Known for its applications in drug development and interactions with biological targets.

Uniqueness: 9-(Difluoromethyl)phenanthrene stands out due to its difluoromethyl group, which imparts unique chemical properties such as enhanced hydrogen-bonding ability and increased stability . These characteristics make it particularly valuable in applications where fluorinated compounds are desired.

Properties

IUPAC Name

9-(difluoromethyl)phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDIZQVBSLSBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305579
Record name 9-(Difluoromethyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-18-5
Record name 9-(Difluoromethyl)phenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Difluoromethyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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